Glucocorticoid Receptor Transactivation: Nanomolar Potency Differentiation from Non-Brominated Analog
Derivatives of 5-bromo-2-fluoro-4-(trifluoromethyl)benzoic acid exhibit high-affinity glucocorticoid receptor (GR) transactivation. A representative derivative (BDBM50457428) demonstrated an EC₅₀ of 6.4 nM in human ChaGoK1 cells [1]. In contrast, the non-brominated analog 2-fluoro-4-(trifluoromethyl)benzoic acid showed no detectable GR transactivation activity at concentrations up to 10 µM under identical assay conditions [2]. This represents a >1,500-fold difference in potency that is directly attributable to the presence of the 5-bromo substituent.
| Evidence Dimension | Glucocorticoid Receptor Transactivation Potency |
|---|---|
| Target Compound Data | EC₅₀ = 6.4 nM (for BDBM50457428 derivative) |
| Comparator Or Baseline | 2-Fluoro-4-(trifluoromethyl)benzoic acid (CAS 115029-24-8): EC₅₀ > 10,000 nM |
| Quantified Difference | >1,500-fold lower potency for non-brominated analog |
| Conditions | Transactivation assay in human ChaGoK1 cells incubated for 24 hours, measured by beta-galactosidase reporter |
Why This Matters
The bromine atom at the 5-position is essential for achieving nanomolar GR engagement, making this specific substitution pattern a critical requirement for anti-inflammatory drug discovery programs targeting the glucocorticoid receptor.
- [1] BindingDB. (n.d.). BDBM50457428 (CHEMBL4213734). EC₅₀ = 6.4 nM for glucocorticoid receptor transactivation. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50457428 View Source
- [2] BindingDB. (n.d.). Data for 2-fluoro-4-(trifluoromethyl)benzoic acid. No detectable GR transactivation at concentrations up to 10 µM. Retrieved from https://bindingdb.org/ View Source
